molecular formula C6H10O2 B6198453 rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol CAS No. 36368-46-4

rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol

Cat. No.: B6198453
CAS No.: 36368-46-4
M. Wt: 114.14 g/mol
InChI Key: YFOLSJPLSOPDLT-HSUXUTPPSA-N
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Description

rac-(1R,4R,6R)-2-oxabicyclo[221]heptan-6-ol is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with an appropriate dienophile such as maleic anhydride, followed by hydrolysis and reduction steps to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
  • rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol
  • rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride

Uniqueness

rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol is unique due to its specific stereochemistry and the presence of an oxygen atom within the bicyclic ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

36368-46-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C6H10O2/c7-5-1-4-2-6(5)8-3-4/h4-7H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

YFOLSJPLSOPDLT-HSUXUTPPSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1O)OC2

Canonical SMILES

C1C2CC(C1O)OC2

Purity

95

Origin of Product

United States

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